9H-fluorene-4-carbonyl chloride

Descripción general

Descripción

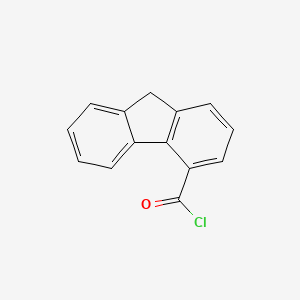

9H-fluorene-4-carbonyl chloride, also known as 9-oxo-9H-fluorene-4-carbonyl chloride, is a fluorescent electrophilic reagent . It has a molecular formula of C14H7ClO2, an average mass of 242.657 Da, and a monoisotopic mass of 242.013458 Da .

Synthesis Analysis

This compound has been used to functionalize amino acids in alkaline medium before their enantioresolution by HPLC . It was also used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .Molecular Structure Analysis

The molecular structure of this compound is complex, with a carbonyl group attached to the 4-position of the fluorene ring . The structure includes two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it was used to functionalize amino acids in alkaline medium before their enantioresolution by HPLC . It was also used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 420.1±24.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 67.4±3.0 kJ/mol, and it has a flash point of 177.4±23.5 °C . The compound has an index of refraction of 1.673 and a molar refractivity of 64.2±0.3 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- 9H-fluorene-4-carbonyl chloride is involved in Friedel-Crafts acetylation, an effective route for the preparation of mono- and diacetyl-9H-fluorenes. This process demonstrates the reactivity and selectivity of this compound under various conditions, including solvent polarity and reaction time (Titinchi et al., 2008).

Chromatographic Applications

- This compound is used as a fluorescent electrophilic reagent for enantioresolution of amino acids. It functionalizes amino acids in an alkaline medium before their resolution via high-performance liquid chromatography (HPLC), demonstrating its utility in sensitive and efficient chromatographic determination (Hsien & Chen, 2007).

Environmental Applications

- In environmental studies, a strain of Arthrobacter sp. was discovered to utilize fluorene as its sole carbon and energy source. This demonstrates the biological degradation of fluorene and its derivatives, including this compound (Grifoll et al., 1992).

Material Science and Nanotechnology

- In the field of material science, this compound is employed in nanografting to create functionalized two-dimensional inorganic surfaces. This includes its use in immobilizing fluorogenic substituted-fluorene dye, demonstrating its significance in the development of advanced materials (Gherca et al., 2021).

Safety and Hazards

9H-fluorene-4-carbonyl chloride is classified as a carcinogen (Carc. 2), an eye damager (Eye Dam. 1), and a skin corrosive (Skin Corr. 1B) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Mecanismo De Acción

Target of Action

9H-Fluorene-4-carbonyl chloride is a fluorescent electrophilic reagent . It’s primarily used to functionalize amino acids in alkaline medium before their enantioresolution by HPLC . It’s also used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4 carboxamide .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It’s used to functionalize amino acids, which means it adds functional groups to the amino acids, altering their chemical properties and making them suitable for further reactions .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of n-(2-hydroxyethyl)-9-oxo-9h-fluorene-4 carboxamide , which may have downstream effects on various biochemical pathways.

Result of Action

The primary result of the action of this compound is the functionalization of amino acids and the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4 carboxamide . These reactions can lead to changes in the molecular and cellular properties of the substances it interacts with.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is used to functionalize amino acids in an alkaline medium , suggesting that pH levels can impact its reactivity. Additionally, temperature and storage conditions can also affect the stability of the compound .

Análisis Bioquímico

Biochemical Properties

9H-fluorene-4-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the functionalization of amino acids in alkaline mediums before their enantioresolution by high-performance liquid chromatography . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can be analyzed using various biochemical techniques.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes involved in metabolic pathways, resulting in changes in metabolite levels . Additionally, it can activate certain signaling pathways by binding to receptors or other signaling molecules. These interactions often lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, resulting in decreased levels of these metabolites. Additionally, it can activate pathways that lead to the production of alternative metabolites, thereby altering the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function, making it an important factor in its overall biochemical profile.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound is a key determinant of its biochemical function and activity.

Propiedades

IUPAC Name |

9H-fluorene-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQDDUVQIZXFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305756 | |

| Record name | 9H-fluorene-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7315-93-7 | |

| Record name | NSC171606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-fluorene-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)